5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole - 2098076-23-2

5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

Catalog Number: EVT-1779215
CAS Number: 2098076-23-2
Molecular Formula: C9H9F3N2
Molecular Weight: 202.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • [3 + 2] Cycloaddition: This common approach involves reacting substituted 1,1,1-trifluoro-4-alkoxyalk-3-en-2-ones with semicarbazide or thiosemicarbazide to yield trifluoromethyl-1H-pyrazoles [].
  • Condensation Reactions: Several studies utilize condensation reactions between various starting materials, such as hydrazines, aldehydes, and ketones, to construct the pyrazole ring [, , , , ].

Structural Analysis:

  • NMR Spectroscopy: Proton (1H) and Carbon-13 (13C) NMR spectroscopy are routinely employed to confirm the structure and determine the relative configuration of synthesized pyrazole derivatives [, , , ].
  • X-ray Crystallography: This technique provides detailed information about the three-dimensional structure, bond lengths, bond angles, and intermolecular interactions of pyrazole derivatives in the solid state [, , , , , ].
  • Computational Methods: Density Functional Theory (DFT) calculations are used to predict and analyze molecular geometries, electronic properties, and spectroscopic data, aiding in the structural characterization and understanding of pyrazole derivatives [, , ].

1. 2-Phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2PPT) []

  • Compound Description: 2PPT is an organic compound characterized by a triazolone core structure. It has been investigated using X-ray diffraction and Density Functional Theory (DFT) to analyze its molecular structure and properties, including its spectroscopic characteristics and intermolecular interactions. []

2. 1-[3-(Aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423) [, , , ]

  • Compound Description: DPC423 is a potent and selective inhibitor of blood coagulation factor Xa, exhibiting promising antithrombotic activity. It has undergone extensive research exploring its synthesis, structure-activity relationships, metabolic pathways, and pharmacokinetic profile. [, , , ]

3. 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib) [, ]

  • Compound Description: SC-58635, commercially known as celecoxib, is a well-known selective cyclooxygenase-2 (COX-2) inhibitor widely used for treating rheumatoid arthritis and osteoarthritis. Its discovery involved extensive structure-activity relationship (SAR) studies on a series of 1,5-diarylpyrazole derivatives. []
  • Relevance: SC-58635 and the target compound, 5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole, are structurally related as both belong to the 1,5-diarylpyrazole class and possess a trifluoromethyl group at the 3-position of the pyrazole ring. [, ] They demonstrate how variations in the aryl substituents at the 1- and 5-positions impact their biological targets and therapeutic applications.

4. 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxamide hydrochloride (razaxaban) []

  • Compound Description: Razaxaban is a potent, selective, and orally bioavailable factor Xa inhibitor, developed as a potential antithrombotic agent. Its discovery arose from modifying pyrazole factor Xa inhibitors to incorporate an aminobenzisoxazole P1 ligand for improved selectivity. []

5. 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole []

  • Compound Description: This compound represents a core structure in a series of synthesized analogues evaluated for their spectroscopic properties and antibacterial activity. The research focused on exploring the impact of different substituents on the phenyl ring at the 5-position. []

6. 5-(4-Fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole []

  • Compound Description: This compound is a dihydropyrazole derivative that has been structurally characterized using X-ray crystallography. The study revealed key structural features, including the conformation of the rings and the presence of a prop-2-ynyloxy substituent. []

7. 5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole []

  • Compound Description: This is another dihydropyrazole derivative, structurally similar to the previous compound, that has been analyzed using X-ray crystallography. The study revealed details about its crystal packing and intermolecular interactions, including π–π interactions and C—H⋯O interactions. []

8. 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine []

  • Compound Description: This pyrazole derivative has been structurally elucidated using X-ray crystallography, revealing details about its molecular conformation, including the twist of the molecule and rotational disorder of the trifluoromethyl group. []

9. 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide []

  • Compound Description: This pyrazole derivative, containing a furan ring and a sulfonamide group, has been analyzed using X-ray crystallography. The study provided insights into the molecule's conformation, bond lengths, and intermolecular hydrogen bonds. []

10. 5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one []

  • Compound Description: This compound, containing a benzodiazolone core, has been investigated for its crystal structure. The analysis highlighted its molecular conformation, hydrogen bonding patterns, and the presence of acetylene–nitro C—H⋯O interactions. []

11. N-[4-(1H-Imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide [, ]

  • Compound Description: This compound is a pyrazole derivative that acts as a potent inhibitor of factor Xa. The research highlights its potential as a therapeutic agent for treating thrombotic disorders. [, ]

12. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) []

  • Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, demonstrating potential for treating neurodegenerative diseases. It was designed based on QSAR predictions and structural modifications of an earlier lead compound. []

13. 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine []

  • Compound Description: This pyrazole derivative exhibited significant herbicidal activity, particularly inhibiting chlorophyll levels in weed seedlings. Its activity highlights the potential of pyrazole-containing compounds for agricultural applications. []

14. 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

  • Compound Description: This compound emerged as a potent and peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. It showed promising weight-loss efficacy in diet-induced obese mice and a clean off-target profile. []

15. 3-(5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-yl)-1-(furan-2-yl)prop-2-en-1-one (3a) []

  • Compound Description: This pyrazole-chalcone hybrid molecule was designed, synthesized, and evaluated for its antioxidant activity. The study highlighted its moderate free radical scavenging ability. []

Properties

CAS Number

2098076-23-2

Product Name

5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

IUPAC Name

5-ethyl-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

InChI

InChI=1S/C9H9F3N2/c1-3-5-14-7(4-2)6-8(13-14)9(10,11)12/h1,6H,4-5H2,2H3

InChI Key

ICBNEMFRCYKVFM-UHFFFAOYSA-N

SMILES

CCC1=CC(=NN1CC#C)C(F)(F)F

Canonical SMILES

CCC1=CC(=NN1CC#C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.